molecular formula C11H9FINO2 B13707306 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid

Cat. No.: B13707306
M. Wt: 333.10 g/mol
InChI Key: CKPXIFYKKUBSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine and iodine substitution on the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Iodination: The iodination at the 5th position can be carried out using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the 3rd position of the indole ring, which can be achieved through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. For example, the iodine atom can be replaced with a cyano group using copper(I) cyanide (CuCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Copper(I) cyanide (CuCN), Sodium azide (NaN3)

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted indole derivatives.

Scientific Research Applications

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine substitutions on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-3-indolyl)propanoic Acid
  • 3-(6-Iodo-3-indolyl)propanoic Acid
  • 3-(5-Bromo-3-indolyl)propanoic Acid

Uniqueness

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid is unique due to the presence of both fluorine and iodine substitutions on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9FINO2

Molecular Weight

333.10 g/mol

IUPAC Name

3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9FINO2/c12-8-4-10-7(3-9(8)13)6(5-14-10)1-2-11(15)16/h3-5,14H,1-2H2,(H,15,16)

InChI Key

CKPXIFYKKUBSGS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)F)NC=C2CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.